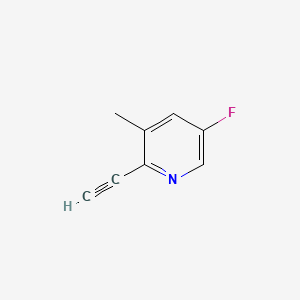

2-Ethynyl-5-fluoro-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethynyl-5-fluoro-3-methylpyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of an ethynyl group at the second position, a fluorine atom at the fifth position, and a methyl group at the third position on the pyridine ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-3-methylpyridine.

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up: Scaling up the laboratory synthesis to an industrial scale, ensuring the reaction conditions are optimized for large-scale production.

Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-5-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.

Addition Reactions: Electrophiles like bromine or iodine can be used in addition reactions with the ethynyl group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can lead to the formation of dihalo compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the primary applications of 2-Ethynyl-5-fluoro-3-methylpyridine is in the synthesis of pharmaceuticals. The compound's alkyne functional group allows for various derivatization reactions, facilitating the creation of diverse molecular architectures.

Key Uses:

- Building Block for Drug Synthesis : It serves as a precursor for synthesizing heterocyclic compounds, which are prevalent in many therapeutic agents.

- Enhancement of Bioavailability : The presence of fluorine contributes to improved metabolic stability and bioavailability of drug candidates .

- Targeted Drug Development : The compound has been utilized in the development of inhibitors targeting specific biological pathways, particularly in oncology and infectious diseases .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the formation of compounds with pesticidal properties.

Key Uses:

- Synthesis of Pesticides : The compound can be modified to create novel pesticides that are effective against a variety of agricultural pests.

- Development of Herbicides : Its structural properties facilitate the design of selective herbicides that minimize damage to crops while effectively controlling weeds .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in research and development:

- Synthesis of Pyridinylimidazole-type Compounds :

- Development of Novel Antiviral Agents :

Wirkmechanismus

The mechanism of action of 2-Ethynyl-5-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The fluorine atom, being highly electronegative, can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethynyl-3-fluoro-5-methylpyridine: This compound has a similar structure but with the positions of the fluorine and methyl groups swapped.

3-Ethynyl-2-fluoropyridine: This compound has the ethynyl group at the third position and the fluorine atom at the second position on the pyridine ring.

2-Fluoro-5-methylpyridine-3-boronic acid: This compound has a boronic acid group in place of the ethynyl group.

Uniqueness

2-Ethynyl-5-fluoro-3-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethynyl group at the second position and the fluorine atom at the fifth position on the pyridine ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biologische Aktivität

2-Ethynyl-5-fluoro-3-methylpyridine is a compound of significant interest in medicinal and chemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethynyl group at the 2-position and a fluorine atom at the 5-position. This specific arrangement imparts distinct chemical properties that influence its biological activity.

| Feature | Description |

|---|---|

| Chemical Formula | C8H6F1N |

| Molecular Weight | 151.14 g/mol |

| Functional Groups | Ethynyl, Fluorine |

The biological activity of this compound is attributed to its interaction with various biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity, while the ethynyl group facilitates interactions through π-π stacking and hydrogen bonding. These interactions can modulate enzyme activity and receptor binding, making it a candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cell lines.

- Receptor Modulation : Interaction studies indicate potential binding to metabotropic glutamate receptors, suggesting a role in neurological applications.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibition against various cancer cell lines, particularly L1210 mouse leukemia cells. The IC50 values for growth inhibition are reported in the nanomolar range, indicating strong efficacy.

Case Study: L1210 Mouse Leukemia Cells

In a study evaluating the effects of this compound on L1210 cells:

- IC50 : Approximately 50 nM

- Mechanism : Growth inhibition was reversed upon addition of thymidine, indicating that the compound acts through intracellular pathways involving nucleotide metabolism .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar pyridine derivatives to highlight its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl at position 2, Fluorine at position 5 | Potent inhibitor of L1210 cells |

| 2-Fluoro-3-methylpyridine | Fluorine at position 2, Methyl at position 3 | Moderate activity against similar cell lines |

| 3-Ethynyl-2-fluoropyridine | Ethynyl at position 3, Fluorine at position 2 | Lower binding affinity compared to target receptors |

Applications in Drug Development

Given its promising biological activity, this compound is being explored as:

Eigenschaften

IUPAC Name |

2-ethynyl-5-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDYOPIDONVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.